4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside
Description
4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside (CAS No. 52260-48-7) is a protected mannopyranoside derivative with a benzylidene acetal at the 4,6-positions and methyl groups at the 1,3-hydroxyl positions. Its molecular formula is C₁₅H₂₀O₆, and it has a molecular weight of 296.32 g/mol . This compound is notable for its anti-inflammatory properties, particularly in targeting enzymes involved in inflammatory pathways, such as glycosidases or glycosyltransferases. Applications include therapeutic research for rheumatoid arthritis and inflammatory bowel disease (IBD) due to its ability to reduce inflammation and swelling .
Properties
IUPAC Name |
(4aR,6S,7S,8R,8aR)-6,8-dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-17-13-11(16)15(18-2)20-10-8-19-14(21-12(10)13)9-6-4-3-5-7-9/h3-7,10-16H,8H2,1-2H3/t10-,11+,12-,13-,14?,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXVHILKGUDBTH-UISBESDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside typically involves the protection of hydroxyl groups on the mannose molecule followed by selective benzylidene and methylation reactions. One common method includes the use of benzoic anhydride catalyzed by tetrabutylammonium benzoate to achieve regioselective benzoylation . The reaction conditions often involve heating and the use of solvents such as methanol or toluene .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions: 4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: This can be employed to reduce any oxidized derivatives back to their original state.
Substitution: Commonly involves the replacement of one functional group with another, such as the substitution of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a wide range of derivatives depending on the substituent introduced.
Scientific Research Applications
Chiral Building Block in Organic Synthesis
4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside serves as a chiral building block in the synthesis of complex carbohydrates. Its structure allows for the introduction of diverse functional groups through various chemical reactions, making it valuable in the development of pharmaceuticals and glycosides.
Key Applications:
- Synthesis of Glycosides: The compound is utilized in synthesizing glycosides that exhibit biological activity. Its ability to undergo selective reactions facilitates the creation of tailored glycosides for specific applications .
- Pharmaceutical Intermediates: It acts as an intermediate in the preparation of pharmaceutical compounds, particularly those that require sugar moieties for biological activity .
Research in Glycobiology
In glycobiology, 4,6-O-benzylidene derivatives are significant for studying carbohydrate-protein interactions. These compounds can mimic natural sugars and are employed to investigate their roles in biological systems.
Case Studies:
- Vibrio cholerae Polysaccharides: Research has shown that derivatives of this compound can be used to study the O-specific polysaccharides of Vibrio cholerae, which are crucial for understanding bacterial virulence and immune evasion mechanisms .
- Glycosidase Inhibition Studies: The compound has been explored for its potential as an inhibitor of glycosidases, enzymes that cleave glycosidic bonds. This property is significant for developing treatments against diseases caused by pathogens that utilize these enzymes .
Material Science Applications
The compound's unique structural properties make it suitable for applications in material science, particularly in creating polysaccharide-based materials with specific mechanical and thermal properties.
Research Findings:
- Polysaccharide Derivatives: Studies have indicated that incorporating 4,6-O-benzylidene derivatives into polysaccharide matrices enhances their stability and functionality, which is essential for biomedical applications such as drug delivery systems .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as an inhibitor of certain enzymes by mimicking the structure of natural substrates . This inhibition can modulate various biochemical pathways, leading to its observed effects in anti-inflammatory and other therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
The benzylidene acetal at the 4,6-positions is a common feature among mannopyranoside derivatives, but substituents at other hydroxyl groups dictate their reactivity, stability, and biological applications. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Key Research Findings
Anti-Inflammatory vs. Enzymatic Applications :
- The 1,3-di-O-methyl groups in the target compound enhance metabolic stability compared to bulkier benzyl groups, making it more suitable for therapeutic applications .
- 4-Nitrophenyl derivatives (e.g., CAS 58056-41-0) are optimized for enzymatic assays due to the nitrophenyl group’s chromogenic properties, enabling real-time detection of glycosidase activity .
Synthetic Utility: Benzyl 4,6-O-benzylidene-α-D-mannopyranoside (CAS 40983-94-6) acts as a glycosyl donor in oligosaccharide synthesis, leveraging the benzylidene group’s stability under acidic conditions . Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-α-D-mannopyranoside (C₂₉H₃₂O₇) is used in regioselective glycosylation due to its 4-methoxybenzylidene group, which directs reactivity at specific hydroxyl positions .
Biological Activity: 3-O-Benzyl-α,β-D-mannopyranoside exhibits dual anti-cancer and anti-inflammatory activity, likely due to its interaction with carbohydrate-binding proteins . 1,2-Di-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside is pivotal in synthesizing glycopeptides for targeted drug delivery .
Stability and Reactivity Trends
- Benzylidene Acetals: The 4,6-O-benzylidene group confers rigidity to the pyranose ring, enhancing stability in synthetic reactions. Derivatives with electron-donating groups (e.g., 4-methoxybenzylidene) show altered reactivity profiles .
- Methyl vs. Benzyl Groups : Methyl groups (as in the target compound) reduce steric hindrance and improve solubility, whereas benzyl groups increase hydrophobicity and are preferred for temporary protection in multi-step syntheses .
Biological Activity
4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside (referred to as BDM) is a carbohydrate compound that has garnered attention for its diverse biological activities. Characterized by its molecular formula and a molecular weight of approximately 370.40 g/mol, BDM appears as a white crystalline solid with a melting point ranging from 183°C to 187°C. This compound is primarily studied in the fields of carbohydrate chemistry and medicinal applications due to its potential antiviral and enzyme inhibitory properties.
Antiviral Properties
BDM has been investigated for its antiviral activity , particularly against various RNA and DNA viruses. Research indicates that BDM can inhibit viral replication, likely through interactions with the viral envelope, which may prevent viral entry into host cells. The exact mechanism remains to be fully elucidated but suggests a significant potential for therapeutic applications in virology .
Table 1: Antiviral Efficacy of BDM
| Virus Type | Inhibition Mechanism | Reference |
|---|---|---|
| RNA Viruses | Inhibition of viral entry | |
| DNA Viruses | Potential disruption of replication |
Enzyme Inhibition
Another notable biological activity of BDM is its ability to inhibit glycosidases, enzymes responsible for breaking down glycosidic bonds in carbohydrates. This property positions BDM as a candidate for drug development aimed at treating diseases related to glycosidase activity, such as certain metabolic disorders and cancers .
Case Study: Glycosidase Inhibition
A study demonstrated that BDM effectively inhibited specific glycosidases, showcasing its potential in therapeutic applications. The inhibition was characterized by kinetic studies that revealed competitive inhibition patterns, suggesting that BDM could serve as a lead compound in designing glycosidase inhibitors .
Structural Analogues and Comparative Studies
Research has also explored structural analogues of BDM to enhance its biological activity. For instance, compounds such as Methyl 2,3:4,6-Di-O-benzylidene-α-D-mannopyranoside have shown higher selectivity in certain reactions, indicating that modifications to the benzylidene structure can significantly impact biological efficacy .
Table 2: Structural Analogues of BDM
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 2,3:4,6-Di-O-benzylidene-α-D-mannopyranoside | Similar benzylidene structure | Higher selectivity |
| Methyl 4,6-O-benzylidene-3-O-methyl-α-D-mannopyranoside | Additional methyl group | Specific glycoside synthesis |
| Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside | Sulfur substitution | Focused on β-mannopyranosides |
Cytotoxicity and Safety Profile
The cytotoxic effects of BDM have been evaluated in various cell lines. Notably, studies involving murine melanoma (B16F10) cells indicated that BDM did not exhibit significant cytotoxicity at concentrations up to 20 µM over 48 hours . This safety profile enhances its appeal as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for introducing the 4,6-O-benzylidene and 1,3-di-O-methyl groups in α-D-mannopyranoside derivatives?
- Methodological Answer : The synthesis typically involves sequential protection/deprotection steps. For example, the 4,6-O-benzylidene acetal is introduced first via reaction with benzaldehyde dimethyl acetal under acid catalysis, followed by selective methylation at the 1,3-hydroxyl groups using methyl iodide (MeI) and a base like NaH in anhydrous DMF. Evidence from related compounds (e.g., phenyl thiomannosides) highlights the use of BuSnO or BuNBr as phase-transfer catalysts to enhance regioselectivity during benzylation/methylation steps . Purification often employs silica gel chromatography with gradients of ethyl acetate/hexane. Structural validation requires and NMR to confirm acetal formation (δ ~5.5 ppm for the benzylidene proton) and methyl ethers (δ ~3.3–3.5 ppm for OCH) .
Q. How do protecting groups like the 4,6-O-benzylidene acetal influence the reactivity of α-D-mannopyranoside in glycosylation reactions?
- Methodological Answer : The rigid benzylidene acetal locks the pyranose ring in a conformation, restricting flexibility and directing nucleophilic attack during glycosylation. For instance, in the synthesis of oligosaccharides, this conformation favors axial (α) glycosidic bond formation when using thioglycoside donors (e.g., ethyl 1-thio-mannopyranosides) activated by NIS/AgOTf in dichloromethane (DCM) at low temperatures (−30°C). The acetal also stabilizes intermediates by reducing side reactions at the 4,6-positions .
Q. What analytical techniques are critical for characterizing 4,6-O-benzylidene-1,3-di-O-methyl-α-D-mannopyranoside?
- Methodological Answer :
- NMR Spectroscopy : NMR identifies the benzylidene proton (δ 5.4–5.6 ppm, singlet) and methyl ethers (δ 3.3–3.5 ppm). NMR confirms acetal carbons (δ 100–110 ppm) and OCH groups (δ 55–60 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF-MS validates molecular weight (e.g., [M+Na] peaks) and detects fragmentation patterns for structural elucidation .
- XRD : Single-crystal X-ray diffraction resolves absolute configuration and ring conformation, critical for confirming stereochemical outcomes .
Advanced Research Questions
Q. How does stereoelectronic control in 4,6-O-benzylidene-protected mannopyranosides affect C- vs. O-glycosylation outcomes?
- Methodological Answer : The benzylidene group enforces a chair conformation where the oxocarbenium ion intermediate adopts a geometry. For C-glycosylation (e.g., with allylsilanes), nucleophiles attack the β-face to avoid eclipsing interactions with the C2-H2 bond, leading to β-selectivity in manno-configured donors. In contrast, O-glycosylation with alcohols (e.g., thioglycosides) exhibits lower stereoselectivity due to reduced steric hindrance. Computational modeling (DFT) and kinetic studies using -labeled donors can dissect these effects .
Q. What strategies address regioselectivity challenges in functionalizing the 2-OH position of 4,6-O-benzylidene-1,3-di-O-methyl-α-D-mannopyranoside?
- Methodological Answer : Selective 2-OH activation often requires bulky temporary protecting groups. For example, fluorenylmethoxycarbonyl (Fmoc) or allyloxycarbonyl (Alloc) groups can be introduced via Fmoc-Cl or Alloc-Cl in the presence of DMAP. Subsequent deprotection under mild conditions (e.g., piperidine for Fmoc) enables site-specific glycosylation or phosphorylation. Evidence from thiomannoside derivatives shows yields >70% when using optimized stoichiometry (1.2–1.5 eq. Fmoc-Cl) .
Q. How do solvent and catalyst choices impact the anomeric equilibrium in benzylidene-protected mannopyranosides?
- Methodological Answer : Polar aprotic solvents (e.g., DCM, acetonitrile) stabilize oxocarbenium intermediates, favoring α-anomer formation. Catalysts like AgOTf or BF·EtO enhance leaving group departure (e.g., thiophenyl groups), while 4Å molecular sieves sequester water to prevent hydrolysis. Kinetic studies using NMR in CDCN reveal that α:β ratios shift from 3:1 to >9:1 with increased Lewis acid concentration .
Q. What are the contradictions in reported synthetic yields for 4,6-O-benzylidene derivatives, and how can they be resolved?
- Methodological Analysis : Discrepancies arise from variations in (1) benzylidene acetal formation (e.g., 72% yield in vs. 85% in ) due to residual moisture or suboptimal stoichiometry, and (2) purification methods (e.g., column chromatography vs. recrystallization). Reproducibility can be improved by strict anhydrous conditions (e.g., flame-dried glassware) and standardized workup protocols (e.g., aqueous NaHCO washes to remove Sn or Al residues) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
